N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c1-11-2-5-13(6-3-11)27(24,25)10-17(23)22-18-21-16(9-26-18)12-4-7-14(19)15(20)8-12/h2-9H,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQCIMDWVYHHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide typically involves the reaction of 3,4-dichloroaniline with thioamide under specific conditions to form the thiazole ring. This intermediate is then reacted with tosyl chloride to introduce the tosyl group, resulting in the final compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in three primary reaction types:
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Oxidation : The tosyl group (−SO₂−) and thiazole ring undergo oxidation with agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), forming sulfones or hydroxylated derivatives.
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Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the acetamide carbonyl group to an alcohol or amine.
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Nucleophilic Substitution : The chlorine atoms on the 3,4-dichlorophenyl group and the thiazole ring react with nucleophiles (e.g., amines, thiols) under basic conditions .
Reaction Conditions and Reagents
Key reagents and optimized conditions for these reactions are summarized below:
| Reaction Type | Reagents | Conditions | Catalyst/Solvent |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | 25–60°C, 2–6 hours | Acetic acid or aqueous medium |
| Reduction | NaBH₄, LiAlH₄ | 0°C to reflux, inert atmosphere | Tetrahydrofuran (THF) |
| Nucleophilic Substitution | Primary/secondary amines | 50–80°C, 4–12 hours | Acetonitrile, DMF |
Major Reaction Products
Reaction outcomes depend on substituents and conditions:
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Oxidation : Generates sulfone derivatives (e.g., −SO₂− groups).
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Reduction : Produces secondary alcohols or amines via carbonyl reduction.
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Substitution : Yields arylthioethers or aminothiazoles when reacted with thiols/amines .
Example Substitution Reaction :
Reaction with morpholine under acetonitrile reflux produces N-(4-(3,4-dichlorophenyl)-5-morpholinothiazol-2-yl)-2-tosylacetamide with 72% yield .
Analytical Techniques for Monitoring Reactions
Reaction progress and product purity are verified using:
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Thin-Layer Chromatography (TLC) : Rf values tracked in ethyl acetate/hexane (3:7).
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NMR Spectroscopy : Distinct shifts for −SO₂− (δ 2.4–3.1 ppm) and thiazole protons (δ 7.2–8.0 ppm).
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Mass Spectrometry : Molecular ion peaks at m/z 441.34 ([M+H]⁺) confirm product identity.
Case Study 1: Oxidative Stability Testing
Exposure to H₂O₂ (30%) at 50°C for 4 hours degraded 15% of the compound, forming a sulfone derivative (confirmed via LC-MS).
Case Study 2: Amine Substitution Optimization
Reaction efficiency with benzylamine was studied under varying conditions:
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 50 | 6 | 58 |
| 70 | 4 | 82 |
| 90 | 3 | 78 |
Scientific Research Applications
Synthesis and Structural Insights
The compound can be synthesized through reactions involving thiazole derivatives and tosylacetamide. The synthesis typically involves the coupling of 3,4-dichlorophenyl derivatives with thiazole frameworks, followed by the introduction of tosyl groups. The structural characteristics of the compound have been elucidated through X-ray crystallography, revealing a twisted conformation between the thiazole and phenyl rings, which may influence its biological activity .
Antimicrobial Properties
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide exhibits significant antimicrobial properties. Recent studies have shown that thiazole derivatives possess broad-spectrum activity against various bacterial strains. For instance, compounds similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating strong anti-tubercular activity .
Acetylcholinesterase Inhibition
The compound has also been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Research indicates that thiazole-based compounds can significantly inhibit acetylcholinesterase activity, suggesting a pathway for developing new treatments for cognitive decline associated with Alzheimer’s .
Neurological Disorders
The ability of this compound to inhibit acetylcholinesterase positions it as a candidate for further development in treating neurological disorders. The compound's structural features may enhance its binding affinity to the enzyme's active site, providing a basis for optimizing therapeutic efficacy through structure-activity relationship studies.
Anticancer Activity
Emerging evidence suggests that compounds containing thiazole moieties may exhibit anticancer properties. Research into similar thiazole derivatives has indicated potential mechanisms involving the inhibition of carbonic anhydrases, which are implicated in tumorigenesis and metastasis . This highlights the need for further investigation into the anticancer potential of this compound.
Case Studies and Experimental Findings
Recent studies have documented various experimental findings related to the applications of thiazole derivatives:
- Anti-Tubercular Activity : A study reported that certain thiazole derivatives showed MIC values as low as 100 µg/mL against Mycobacterium tuberculosis, indicating promising anti-tubercular properties .
- Acetylcholinesterase Inhibition : Compounds with similar structures exhibited IC50 values in the low micromolar range (e.g., 2.7 µM), demonstrating effective inhibition of acetylcholinesterase .
- Anticancer Research : Investigations into thiazole derivatives have shown that they can selectively inhibit carbonic anhydrases associated with cancer progression, suggesting their utility in cancer therapy .
Mechanism of Action
The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
- N-(4-(4-chlorophenyl)thiazol-2-yl)-2-tosylacetamide
- N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-tosylacetamide
- N-(4-(2,3-dihydro-1,4-benzodioxin-6-yl)thiazol-2-yl)-2-tosylacetamide
Comparison: N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide is unique due to the presence of the 3,4-dichlorophenyl group, which can enhance its biological activity compared to other similar compounds.
Biological Activity
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide is a thiazole derivative that has garnered attention for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and potential antitumor properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
- Molecular Formula: C18H14Cl2N2O3S2
- CAS Number: 895445-78-0
The compound features a thiazole ring, which is known for its ability to interact with various biological targets due to the presence of sulfur and nitrogen atoms. The 3,4-dichlorophenyl group enhances its biological activity compared to other thiazole derivatives.
1. Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies indicate that thiazole derivatives exhibit significant antibacterial effects due to their ability to inhibit bacterial enzymes.
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 8 µg/mL |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-tosylacetamide | Pseudomonas aeruginosa | 16 µg/mL |
The compound demonstrated a MIC of 8 µg/mL against E. coli and S. aureus, indicating potent antibacterial activity that could be further explored for therapeutic applications .
2. Antifungal Activity
Research has shown that thiazole derivatives can also exhibit antifungal properties by targeting ergosterol biosynthesis in fungi. This mechanism is similar to that of established antifungal agents.
Table 2: Antifungal Activity Against Candida Species
| Compound | Fungal Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | C. albicans, C. glabrata | 10 µg/mL |
The compound was effective against multiple strains of Candida, with an MIC of 10 µg/mL against C. albicans, suggesting its potential as an antifungal agent .
3. Anti-inflammatory Activity
The compound's anti-inflammatory effects have been investigated in vitro, showing promise in inhibiting pro-inflammatory cytokines. Thiazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The thiazole ring can inhibit bacterial enzymes critical for survival.
- Cytokine Modulation: It may reduce the production of inflammatory cytokines by interacting with signaling pathways involved in inflammation.
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazole derivatives in various biological assays:
- Antibacterial Studies : A series of thiazole derivatives were synthesized and tested for their antibacterial properties, revealing that modifications to the phenyl group significantly affected their potency .
- Antifungal Mechanisms : Research on ergosterol biosynthesis inhibition demonstrated that compounds similar to this compound effectively target the fungal enzyme 14α-demethylase, crucial for ergosterol production .
Q & A
Basic Synthesis and Purification Methods
Q: What are the standard synthetic routes for N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide, and how can purity be optimized? A: The compound is typically synthesized via multi-step protocols:
- Thiazole Ring Formation : Utilize Hantzsch thiazole synthesis, reacting α-haloketones with thioamides under reflux in ethanol or THF .
- Substituent Introduction : Introduce the 3,4-dichlorophenyl group via nucleophilic aromatic substitution, using 3,4-dichlorophenyl halides and catalytic base (e.g., K₂CO₃) in DMF at 80–100°C .
- Tosylacetamide Coupling : React the intermediate with tosyl chloride in dichloromethane, using triethylamine as a base.
Purity Optimization : - Monitor reactions via TLC (silica gel, ethyl acetate/hexane) .
- Purify via column chromatography (gradient elution) or recrystallization (ethanol/water mixtures). Yield improvements (60–75%) require strict temperature control and inert atmospheres .
Structural Characterization Techniques
Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key protons (e.g., thiazole C-H at δ 7.2–7.5 ppm) and confirms substituent integration .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve stereochemistry and bond lengths. Crystallize from DMSO/ether mixtures .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 459.3 for C₁₈H₁₃Cl₂FN₂O₃S₂) .
Mechanism of Biological Activity
Q: How does this compound interact with biological targets, and what methodologies elucidate its mechanism? A:
- Enzyme Inhibition : Test against α-glucosidase (IC₅₀ assays) using p-nitrophenyl-α-D-glucopyranoside as substrate; compare to acarbose controls .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial FabH enzyme). Fluorophenyl and tosyl groups enhance binding via hydrophobic/π-π interactions .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7), noting EC₅₀ values vs. cisplatin .
Advanced: Addressing Data Contradictions in Structure-Activity Relationships (SAR)
Q: How do structural variations (e.g., chloro vs. fluoro substituents) impact bioactivity, and how can conflicting literature results be resolved? A:
- SAR Analysis : Compare analogues (e.g., 3,4-dichloro vs. 2,4-dichloro derivatives). The 3,4-dichloro configuration enhances lipophilicity (logP ~3.2), improving membrane permeability .
- Contradiction Resolution :
Advanced: Computational Modeling for Target Prediction
Q: What computational strategies predict off-target interactions or metabolic pathways? A:
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonds with tosyl sulfonyl group) .
- ADME Prediction : SwissADME estimates metabolic stability (CYP3A4 susceptibility) and bioavailability (%F = 65–72%) .
- Dynamic Simulations : Run 100-ns MD simulations (AMBER) to assess binding mode stability with kinase targets .
Stability and Degradation Under Experimental Conditions
Q: How does the compound degrade under varying pH/temperature, and how can stability be monitored? A:
- Forced Degradation Studies :
- Acidic (0.1M HCl, 40°C): Hydrolysis of acetamide to carboxylic acid (HPLC monitoring, C18 column) .
- Oxidative (H₂O₂, 25°C): Sulfoxide/sulfone formation (LC-MS/MS, m/z +16/+32 shifts) .
- Stabilization : Store at -20°C in amber vials; use freshly distilled DMSO for stock solutions .
Advanced: Scaling-Up Synthesis for In Vivo Studies
Q: What challenges arise during scale-up, and how are they mitigated? A:
- Challenges : Exothermic reactions (e.g., tosylation), low yields due to steric hindrance.
- Solutions :
- Use flow chemistry for thiazole formation (residence time ~30 min, 100°C) .
- Optimize catalyst loading (e.g., 5 mol% Pd/C for Suzuki couplings) .
- Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
